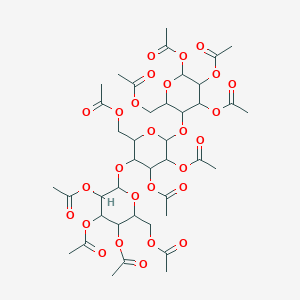

D-(+)-Cellohexose eicosaacetate

Description

Propriétés

IUPAC Name |

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282264 | |

| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31873-40-2, 9012-09-3 | |

| Record name | NSC25293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellulose, triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-(+)-Cellohexose eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a glucose hexamer. As a member of the acetylated oligosaccharide family, it holds potential as a specialized enzyme inhibitor and a modulator of biological pathways, particularly in the contexts of inflammation, cancer, and diabetes. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, proposed synthesis and analysis protocols, and its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and glycobiology.

Introduction

This compound is a complex carbohydrate derivative characterized by a backbone of six D-glucose units linked by β-1,4-glycosidic bonds, with all hydroxyl groups esterified with acetate (B1210297) moieties. This extensive acetylation renders the molecule significantly more hydrophobic than its parent oligosaccharide, cellohexose. This alteration in physicochemical properties is expected to influence its biological activity, including its ability to cross cell membranes and interact with intracellular targets.

This compound is classified as a biochemical reagent used in the field of glycobiology and is noted for its potential as a specialized enzyme inhibitor.[1][2] Its applications are primarily in preclinical research, with studies suggesting its relevance in inflammatory disorders, cancer, and diabetes.[3]

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from data on related acetylated oligosaccharides and its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C76H102O51 | [3] |

| Molecular Weight | 1831.59 g/mol | [3] |

| CAS Number | 355012-91-8 | [4] |

| Physical State | White to Off-White Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Melting Point | Not available. Peracetylated cellotetraose (B13520) has a melting point of 252°C (decomposes). | N/A |

| Boiling Point | Not available. Predicted for cellotetraose: 1116.9±65.0 °C. | N/A |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for acetylated oligosaccharides.

Synthesis of this compound

A common method for the peracetylation of oligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst.

Protocol: Peracetylation of D-(+)-Cellohexose

Materials:

-

D-(+)-Cellohexose

-

Acetic anhydride

-

Pyridine (B92270) (as solvent and catalyst) or a Lewis acid catalyst (e.g., zinc chloride, iodine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve D-(+)-Cellohexose in a suitable volume of pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of acetic anhydride to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water or methanol.

-

Remove the solvent and by-products under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure this compound and concentrate them using a rotary evaporator.

-

Dry the final product under high vacuum to remove any residual solvent.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H and ¹³C NMR Spectral Data:

Based on data for acetylated glucose and cellobiose, the following characteristic chemical shifts are expected.

Table 2: Predicted NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anomeric Protons (H-1) | 4.5 - 5.7 | 91 - 102 |

| Ring Protons | 3.5 - 5.3 | 68 - 77 |

| CH₂ Protons (H-6) | 3.6 - 4.3 | 60 - 63 |

| Acetyl Protons (CH₃) | 1.9 - 2.2 | 20 - 21 |

| Carbonyl Carbons (C=O) | N/A | 169 - 171 |

Note: The actual spectrum will be complex due to the presence of multiple, similar glucose units.

Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound on a target enzyme, a general spectrophotometric assay can be employed.

Protocol: General Enzyme Inhibition Assay

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

This compound (dissolved in DMSO)

-

Assay buffer (optimized for the target enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor (or DMSO as a vehicle control).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow for Enzyme Inhibition Assay

Caption: General workflow for determining the enzyme inhibitory activity of a compound.

Potential Biological Activity and Signaling Pathways

While direct studies on this compound are scarce, research on other acetylated oligosaccharides suggests potential anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Acetylated oligosaccharides may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.

Hypothesized Inhibition of the NF-κB Pathway by Acetylated Oligosaccharides

Caption: Hypothesized mechanism of NF-κB pathway inhibition by acetylated oligosaccharides.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Some studies suggest that acetylated oligosaccharides might modulate this pathway, potentially leading to anti-proliferative or pro-apoptotic effects in cancer cells.

The PI3K/Akt Signaling Pathway and Potential Modulation

Caption: Overview of the PI3K/Akt signaling pathway and a potential point of modulation.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of carbohydrate chemistry and drug discovery. Its fully acetylated structure confers unique physicochemical properties that may enable it to interact with biological systems in novel ways. While current data is limited, the information on related acetylated oligosaccharides provides a strong rationale for further investigation into its potential as an enzyme inhibitor and a modulator of key signaling pathways involved in prevalent diseases.

Future research should focus on:

-

Definitive Physicochemical Characterization: Experimental determination of melting point, boiling point, and quantitative solubility.

-

Detailed Spectroscopic Analysis: Acquisition and full assignment of ¹H and ¹³C NMR spectra, as well as mass spectrometry data.

-

Specific Biological Screening: Testing the inhibitory activity of this compound against a panel of relevant enzymes (e.g., glycosidases, kinases).

-

Mechanistic Studies: Elucidating the precise molecular mechanisms by which it may modulate signaling pathways such as NF-κB and PI3K/Akt in relevant cell-based models.

A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this compound and other acetylated oligosaccharides.

References

- 1. rsc.org [rsc.org]

- 2. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Contribution of NF-κB Signaling Pathways to CD4+ Memory T Cell Induced Activation of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

D-(+)-Cellohexose Eicosaacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, a hexasaccharide of glucose. It is classified as a biochemical reagent and is noted for its potential application in glycobiology and as a specialized enzyme inhibitor for research in areas such as diabetes, cancer, and inflammatory disorders.[][2] This technical guide provides a summary of the available information on this compound, outlines hypothetical experimental protocols for its synthesis and characterization, and presents illustrative workflows for its potential applications in research. Due to the limited availability of public data, some sections of this guide are based on established methodologies for similar carbohydrate compounds.

Chemical Structure and Properties

This compound is an oligosaccharide derivative where all hydroxyl groups of D-(+)-Cellohexose are acetylated. The core structure consists of six β(1→4) linked D-glucose units. The extensive acetylation renders the molecule significantly more hydrophobic than its parent cellohexaose.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C76H102O51 | [2][3] |

| Molecular Weight | 1831.59 g/mol | [2] |

| CAS Number | 355012-91-8 | [2][3] |

| Appearance | Not specified (likely a white to off-white solid) | N/A |

| Solubility | Not specified (expected to be soluble in chlorinated solvents and other organic solvents, and insoluble in water) | N/A |

| Storage Temperature | 4°C | [3] |

Hypothetical Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the peracetylation of an oligosaccharide.

Materials:

-

D-(+)-Cellohexaose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve D-(+)-Cellohexaose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve the sample in deuterated chloroform (B151607) (CDCl3). The spectrum is expected to show characteristic signals for the anomeric protons, the pyranose ring protons, and the methyl protons of the acetate (B1210297) groups.

-

13C NMR: The spectrum will show signals for the carbons of the glucose rings and the carbonyl and methyl carbons of the acetate groups.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+Na]+ or [M+K]+.

Logical and Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis, characterization, and potential application of this compound.

Caption: Synthesis and characterization workflow for this compound.

Caption: General workflow for an enzyme inhibition assay using this compound.

Potential Research Applications

While specific studies on this compound are scarce, its classification as a potential enzyme inhibitor suggests several avenues for research:

-

Glycoside Hydrolase Inhibition: As a carbohydrate derivative, it could be investigated as an inhibitor of cellulases or other glycoside hydrolases. This has relevance in biofuel research and understanding carbohydrate metabolism.

-

Anti-inflammatory Research: The general mention of its use in inflammation studies suggests it could be screened for activity against enzymes involved in the inflammatory cascade.

-

Cancer and Diabetes Research: Its potential role in these areas would likely involve screening against specific enzymatic targets relevant to these diseases.

Conclusion

This compound is a commercially available but poorly documented carbohydrate derivative. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed synthesis, spectroscopic data, and specific biological activities. The hypothetical protocols and workflows provided in this guide are intended to serve as a starting point for researchers interested in investigating this and similar compounds. Further research is warranted to elucidate the specific enzymatic inhibitory properties and potential therapeutic applications of this compound.

References

Physical and chemical properties of D-(+)-Cellohexose eicosaacetate

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of D-(+)-Cellohexose eicosaacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

Chemical Identity and Physical Properties

This compound is a fully acetylated derivative of cellohexaose, a hexasaccharide of β-(1→4) linked D-glucose units. The extensive acetylation renders the molecule significantly more hydrophobic than its parent oligosaccharide.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | α-D-Cellobiose Octaacetate (Analogue) | α-D-Glucose Pentaacetate (Analogue) |

| Molecular Formula | C76H102O51[1] | C28H38O19 | C16H22O11[2] |

| Molecular Weight | 1831.61 g/mol [2] | 678.59 g/mol | 390.34 g/mol [2] |

| Appearance | White to Off-White Solid[2] | White Solid | White crystalline powder |

| Melting Point | Data not available | 225-232 °C[3] | 109-111 °C[2] |

| Boiling Point | Data not available | 683.1±55.0 °C (Predicted)[3] | Data not available |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO[2] | Chloroform: 0.1 g/mL[3] | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | ≥+98° (c=1 in ethanol, 20°C)[2] |

| Storage | 2-8°C, protected from air and light[2] | -20°C Freezer[3] | Room Temperature |

Experimental Protocols

Synthesis of this compound

A general and established method for the synthesis of peracetylated cello-oligosaccharides is through the acetolysis of cellulose (B213188), followed by chromatographic separation.

Protocol: Acetolysis of Cellulose and Chromatographic Separation

-

Acetolysis:

-

Suspend microcrystalline cellulose in a mixture of acetic anhydride (B1165640) and acetic acid. . * Cool the mixture in an ice bath and slowly add sulfuric acid as a catalyst.

-

Allow the reaction to proceed at room temperature with stirring for an extended period (e.g., 72-96 hours) to facilitate the depolymerization of cellulose and acetylation of the resulting oligosaccharides.

-

Quench the reaction by pouring the mixture into ice water.

-

-

Extraction:

-

Extract the acetylated oligosaccharides from the aqueous solution using a suitable organic solvent such as chloroform or dichloromethane.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution to remove acids.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude mixture of acetylated sugars.

-

-

Chromatographic Separation:

-

Dissolve the crude mixture in a minimal amount of a suitable solvent.

-

Perform column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, such as a mixture of toluene (B28343) and ethyl acetate (B1210297), to separate the acetylated oligosaccharides based on their degree of polymerization.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield the final product.

-

Analytical Methods

Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column is typically suitable for the analysis of acetylated oligosaccharides.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly used. The gradient can be optimized to achieve the best separation of the different acetylated cello-oligosaccharides.

-

Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is appropriate for detecting these non-UV-absorbing compounds.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (CDCl3) is a common solvent for peracetylated carbohydrates.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons in the region of δ 4.5-6.0 ppm and a complex multiplet pattern for the other ring protons. The acetyl methyl protons will appear as sharp singlets around δ 2.0-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the anomeric carbons between δ 90-105 ppm, ring carbons from δ 60-80 ppm, and the carbonyl carbons of the acetate groups around δ 169-171 ppm. The methyl carbons of the acetate groups will resonate at approximately δ 20-21 ppm.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for the complete assignment of all proton and carbon signals and to confirm the structure and purity of the compound.

Biological Activity and Potential Applications

While specific in-depth studies on the biological activities of this compound are not extensively available in the public domain, some suppliers indicate its use in research related to diabetes, cancer, and inflammatory disorders. The acetylation of oligosaccharides can significantly alter their biological properties.

General Biological Activities of Acetylated Polysaccharides:

-

Anti-inflammatory Activity: Some studies have shown that acetylated oligosaccharides can exhibit anti-inflammatory properties by modulating the production of inflammatory cytokines. For instance, fully acetylated chitooligosaccharides have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages[4].

-

Anticancer Activity: The modification of sugars, including acetylation, has been explored as a strategy to develop novel anticancer agents. Some studies suggest that specific oligosaccharides on the tumor cell surface can interact with certain compounds, influencing cell proliferation[5].

-

Prebiotic Potential: Cello-oligosaccharides are being investigated for their prebiotic activity, although acetylation may affect their fermentability by gut microbiota.

Conclusion

This compound is a well-defined, fully acetylated cello-oligosaccharide. While detailed experimental data on some of its physical properties and specific biological activities are limited, established protocols for the synthesis and analysis of analogous compounds provide a strong framework for its study. The general biological activities observed for other acetylated oligosaccharides suggest that this compound may hold potential as a bioactive molecule in areas such as inflammation and oncology research. Further in-depth studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3891-59-6 CAS MSDS (alpha-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [helda.helsinki.fi]

A Comprehensive Analysis of D-(+)-Cellohexose Eicosaacetate: Molecular Formula and Weight

This technical guide provides a detailed examination of the molecular characteristics of D-(+)-Cellohexose eicosaacetate, a derivative of D-(+)-Cellohexose. The primary focus of this document is to establish and present the molecular formula and molecular weight of this compound, catering to researchers, scientists, and professionals in the field of drug development.

Introduction to D-(+)-Cellohexose and its Acetylated Form

D-(+)-Cellohexose is an oligosaccharide, specifically a hexamer composed of six D-glucose units linked by β-1,4 glycosidic bonds. Its acetylated derivative, this compound, is a compound where the hydroxyl groups of cellohexose (B8235720) have been substituted with acetyl groups. This modification significantly alters the chemical and physical properties of the parent oligosaccharide.

Molecular Composition and Weight

The molecular formula and weight are fundamental properties essential for the characterization and application of chemical compounds. The following table summarizes these key quantitative data for both D-(+)-Cellohexose and its eicosaacetate derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| D-(+)-Cellohexose | C36H62O31 | 990.86 |

| This compound | C76H102O51 | 1831.59 |

The molecular formula for D-(+)-Cellohexose, C36H62O31, is derived from the linkage of six glucose monomers (C6H12O6), with the corresponding loss of five water molecules during polymerization[1][2][3][4][5][6]. The molecular weight of D-(+)-Cellohexose is approximately 990.86 g/mol [1][4][6].

This compound is formed through the acetylation of D-(+)-Cellohexose. The term "eicosaacetate" indicates the addition of twenty acetyl groups. This process results in a molecular formula of C76H102O51 and a molecular weight of approximately 1831.59 g/mol [][8][9][10][11].

Derivation of Molecular Formula and Weight

The transformation from D-(+)-Cellohexose to this compound involves the replacement of twenty hydroxyl (-OH) groups with acetyl (-OCOCH3) groups. This chemical modification accounts for the change in the molecular formula and a significant increase in the molecular weight.

Experimental Methodologies

The determination of the molecular formula and weight of complex organic molecules like this compound typically involves a combination of analytical techniques.

Experimental Workflow for Molecular Characterization:

A detailed protocol for the acetylation of carbohydrates can be found in various scientific literature. Generally, the process involves reacting the carbohydrate with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst[12][13][14][15][16]. The resulting product is then purified and subjected to analysis.

-

Mass Spectrometry (MS): This technique is paramount for determining the molecular weight of a compound with high accuracy by measuring the mass-to-charge ratio of its ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, confirming the presence of acetyl groups and the overall integrity of the cellohexose backbone.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically derive the molecular formula.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cellohexaose Oligosaccharide | Megazyme [megazyme.com]

- 3. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cellohexaose | 2478-35-5 [chemicalbook.com]

- 5. Cellohexaose | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. D-Cellohexose eicosaacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. This compound | 355012-91-8 - Coompo [coompo.com]

- 11. biorbyt.com [biorbyt.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 14. Frontiers | Acetylation of woody lignocellulose: significance and regulation [frontiersin.org]

- 15. [PDF] O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid | Semantic Scholar [semanticscholar.org]

- 16. frontiersin.org [frontiersin.org]

A Comprehensive Technical Guide to the Synthesis of D-(+)-Cellohexose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of the cello-oligosaccharide D-(+)-Cellohexose. This compound serves as a valuable tool in biochemical research, particularly as an enzyme inhibitor for studies related to diabetes, cancer, and inflammatory disorders. The synthesis is a two-stage process involving the controlled depolymerization of cellulose (B213188) to yield D-(+)-Cellohexose, followed by its complete acetylation (per-acetylation) to produce the final product. This document outlines detailed experimental protocols for both stages, presents quantitative data in structured tables, and includes graphical representations of the synthesis workflow.

Introduction

This compound is an oligosaccharide derivative where all hydroxyl groups of D-(+)-Cellohexose are acetylated. Its chemical formula is C76H102O51, and it has a molecular weight of 1831.59 g/mol . The per-acetylation of the parent cello-oligosaccharide alters its solubility and conformational properties, making it a specific substrate or inhibitor for certain enzymes. The synthesis pathway is critical for obtaining high-purity material for research and potential therapeutic applications. The overall synthesis workflow is depicted below.

An In-depth Technical Guide to CAS Number 355012-91-8: D-Cellohexose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the compound identified by CAS number 355012-91-8, D-Cellohexose eicosaacetate. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes the available quantitative data in structured tables, outlines potential experimental protocols based on its putative mechanism of action, and visualizes the implicated signaling pathways using Graphviz diagrams. While specific experimental data for D-Cellohexose eicosaacetate is limited in publicly accessible literature, this guide extrapolates likely characteristics and methodologies based on its classification as a cyclooxygenase-2 (COX-2) inhibitor.

Core Compound Properties

D-Cellohexose eicosaacetate is a complex carbohydrate classified as an oligosaccharide.[] Its core structure consists of a cellohexaose backbone fully acetylated with eicosanoate groups.

| Property | Data | Source |

| CAS Number | 355012-91-8 | [2] |

| IUPAC Name | O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-D-glucopyranose | [] |

| Molecular Formula | C₇₆H₁₀₂O₅₁ | [] |

| Molecular Weight | 1831.59 g/mol | [] |

| Appearance | White to Off-White Solid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMSO | N/A |

Biological Activity and Potential Applications

D-Cellohexose eicosaacetate is described as a specialized enzyme inhibitor, with its primary target being cyclooxygenase-2 (COX-2).[] This mode of action positions it as a compound of interest for research in areas where COX-2 is implicated, such as:

-

Inflammatory Disorders: By inhibiting COX-2, the compound can block the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.

-

Cancer Research: COX-2 is often overexpressed in various cancers and is involved in tumor growth, angiogenesis, and metastasis.[3]

-

Diabetes Research: The role of inflammation in the pathogenesis of diabetes and its complications is an active area of investigation.[]

Postulated Signaling Pathways

As a COX-2 inhibitor, D-Cellohexose eicosaacetate is likely to modulate downstream signaling pathways that are regulated by prostaglandins. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. COX-2-derived prostaglandins can activate this pathway, leading to the transcription of pro-inflammatory genes. Inhibition of COX-2 by D-Cellohexose eicosaacetate would be expected to suppress this activation.

Caption: Postulated inhibition of the NF-κB signaling pathway by D-Cellohexose eicosaacetate.

MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Prostaglandins can also influence MAPK signaling, and therefore, COX-2 inhibition could have significant effects on these cellular functions.

Caption: Postulated modulation of the MAPK signaling pathway by D-Cellohexose eicosaacetate.

Experimental Protocols

Due to the lack of specific published experimental data for D-Cellohexose eicosaacetate, this section provides generalized protocols that are commonly used to assess the activity of COX-2 inhibitors. These can be adapted for the investigation of this specific compound.

Synthesis of D-Cellohexose Eicosaacetate

A plausible synthesis route involves the esterification of cellohexaose with an activated form of eicosanoic acid.

Workflow for Synthesis:

Caption: General workflow for the synthesis of D-Cellohexose eicosaacetate.

Methodology:

-

Dissolution: Dissolve cellohexaose in a suitable anhydrous solvent, such as pyridine, which also acts as a base to neutralize the HCl byproduct.

-

Acylation: Add eicosanoyl chloride dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro COX-2 Inhibition Assay

This assay determines the ability of D-Cellohexose eicosaacetate to inhibit the enzymatic activity of COX-2.

Workflow for COX-2 Inhibition Assay:

Caption: General workflow for an in vitro COX-2 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and various concentrations of D-Cellohexose eicosaacetate in a suitable buffer.

-

Pre-incubation: Pre-incubate the COX-2 enzyme with different concentrations of D-Cellohexose eicosaacetate (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of D-Cellohexose eicosaacetate and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

D-Cellohexose eicosaacetate (CAS 355012-91-8) is a complex acetylated oligosaccharide with potential as a selective COX-2 inhibitor. While specific experimental data for this compound is not extensively available, its chemical nature and classification suggest a role in the modulation of inflammatory pathways. The provided theoretical frameworks for its synthesis, biological evaluation, and effects on signaling pathways offer a starting point for researchers interested in exploring its therapeutic potential. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

Solubility of D-(+)-Cellohexose Eicosaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of cellohexaose. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the solubility characteristics of analogous peracetylated carbohydrates. Furthermore, a detailed, best-practice experimental protocol for determining the precise solubility of crystalline, highly acetylated carbohydrates is presented. This guide is intended to equip researchers and professionals in drug development and glycobiology with the necessary information and methodologies to effectively work with this compound and similar compounds.

Introduction

This compound is the peracetylated form of cellohexaose, a linear oligosaccharide consisting of six β-(1→4) linked D-glucose units. The complete acetylation of the hydroxyl groups significantly alters the molecule's polarity, rendering it a large, non-polar compound. Understanding its solubility in various common laboratory solvents is critical for a wide range of applications, including as a biochemical reagent in glycobiology, a standard for analytical methods, and in the development of novel drug delivery systems. This guide provides an in-depth look at its expected solubility and a practical framework for its empirical determination.

Predicted Solubility in Common Solvents

Direct quantitative solubility data for this compound is not extensively documented in scientific literature. However, by examining the properties of analogous acetylated carbohydrates, such as ethyl cellulose (B213188) and other peracetylated sugars, a qualitative solubility profile can be predicted. Generally, the high degree of acetylation masks the hydrophilic hydroxyl groups of the parent oligosaccharide, leading to increased solubility in non-polar organic solvents and insolubility in polar solvents like water.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Very Sparingly Soluble | The extensive acetylation leads to a loss of hydrogen bonding capability with protic solvents. While some solubility might be observed in short-chain alcohols, it is expected to be minimal. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly to Moderately Soluble | These solvents can interact with the acetyl carbonyl groups, potentially leading to some degree of solubility. DMSO and DMF are strong solvents and may show higher efficacy. |

| Non-Polar | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate | Soluble to Freely Soluble | The non-polar nature of the peracetylated sugar is most compatible with these solvents. Chloroform and DCM are often excellent solvents for acetylated carbohydrates. |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | While non-polar, the large, somewhat rigid structure of the molecule may limit its interaction with purely aliphatic hydrocarbon solvents. |

Note: This table is based on the general behavior of analogous compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a rigorous experimental protocol is necessary. The following method describes a gravimetric approach, which is a reliable and widely used technique for determining the solubility of a crystalline solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent in the collected filtrate.

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from the behavior of similar peracetylated carbohydrates. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various scientific and industrial fields is contingent upon a thorough understanding of its physicochemical properties, with solubility being a primary consideration.

The Pivotal Role of Oligosaccharides in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, are at the forefront of biomedical innovation. Once primarily recognized for their structural roles, these intricate molecules are now understood to be key players in a vast array of biological processes, from cell-cell recognition and signaling to immune modulation and pathogenesis. Their functional diversity has positioned them as promising candidates for novel therapeutics, diagnostics, and vaccine components. This in-depth technical guide provides a comprehensive overview of the multifaceted roles of oligosaccharides in biomedical research, with a focus on their therapeutic potential, use as biomarkers, and the experimental methodologies integral to their study.

I. Therapeutic Applications of Oligosaccharides

Oligosaccharides exhibit a broad spectrum of bioactivities, making them attractive therapeutic agents for a variety of diseases. Their mechanisms of action are diverse, ranging from direct modulation of cellular signaling pathways to influencing the gut microbiome.

Anticancer Activity

Oligosaccharides have demonstrated significant potential in oncology by influencing tumor cell proliferation, apoptosis, and metastasis. Their effects are often cell-line specific and dependent on the oligosaccharide's unique structure.

Table 1: Cytotoxic Effects (IC50 values) of Various Oligosaccharides on Cancer Cell Lines

| Oligosaccharide/Derivative | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Chitosan | MCF-7 (Breast) | > 1000 | [1] |

| Chitosan | HepG2 (Liver) | > 4000 | [1] |

| Chitosan-functionalized thiosemicarbazones | NIH3T3 (Fibroblast) | > 600 | [1] |

| Agaro-oligosaccharides | Vero (Kidney) | 1330 ± 50 | [2] |

| Pectin Oligosaccharides | HT-29 (Colon) | Not specified (inhibits proliferation) | [3] |

| Hyaluronan oligosaccharides (6-18 units) | Various cancer cells | Not specified (induces apoptosis) | [4] |

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Oligosaccharides can modulate inflammatory responses by interacting with immune cells and influencing the production of inflammatory mediators.[5][6]

Table 2: Quantitative Data on the Anti-inflammatory Effects of Oligosaccharides

| Oligosaccharide | Model System | Measured Effect | Quantitative Change | Reference |

| Fructo-oligosaccharides (FOS) & Galacto-oligosaccharides (GOS) | Monocytes, Macrophages, Intestinal Epithelial Cells (in vitro) | Cytokine Production | Decreased IL-12p35, IL-8, IL-1β, TNF-α | [5][7] |

| Inulin | Murine Macrophages (RAW 264.7) (in vitro) | NF-κB levels | Decrease | [8] |

| Agaro-oligosaccharides | LPS-induced inflammation model (in vitro & in vivo) | Inflammatory Response | Significant suppression | [2] |

| α-Galacto-oligosaccharide mixture (α-GOSg) | DSS-induced colitis in mice | Fecal Hemoglobin | Significant decrease | [9] |

| Raffinose Family Oligosaccharides (RFOs) | DSS-induced colitis in mice | Fecal Hemoglobin | Significant decrease | [9] |

Glycemic Control

Certain oligosaccharides, particularly fructans, have been extensively studied for their beneficial effects on glycemic control, making them relevant for the management of type 2 diabetes.

Table 3: Effects of Oligosaccharide Supplementation on Markers of Glycemic Control (Meta-analysis data)

| Marker | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | No. of Trials | No. of Participants |

| Fasting Blood Glucose (FBG) | -0.295 mmol/L | -0.396 to -0.193 | < 0.001 | 46 | 2412 |

| Fasting Blood Insulin (FBI) | -0.559 pmol/L | -0.939 to -0.178 | < 0.01 | 29 | 1462 |

| Glycated Hemoglobin (HbA1c) | -0.365% | -0.725 to -0.005 | < 0.05 | 11 | 661 |

| HOMA-IR | -0.793 | -1.106 to -0.480 | < 0.001 | 24 | 1382 |

Data from a meta-analysis of randomized controlled trials.

II. Oligosaccharides as Biomarkers

The profile of oligosaccharides in biological fluids can change in response to disease, making them valuable biomarkers for diagnosis and monitoring. Urinary and serum oligosaccharides are particularly useful for identifying lysosomal storage disorders and other metabolic diseases.

III. Oligosaccharides in Vaccine Development

Glycoconjugate vaccines, which consist of a carbohydrate antigen (often an oligosaccharide) covalently linked to a carrier protein, have been highly successful in preventing bacterial infections. The oligosaccharide component is crucial for eliciting a protective antibody response.

IV. Experimental Protocols

A deep understanding of oligosaccharide function necessitates robust experimental methodologies for their synthesis, purification, and analysis.

Solid-Phase Oligosaccharide Synthesis (SPOS)

SPOS allows for the controlled, stepwise assembly of complex oligosaccharides on a solid support, facilitating purification and automation.[10][11]

Detailed Methodology for Solid-Phase Synthesis of a Hypothetical Trisaccharide

-

Resin Preparation: Swell a suitable resin (e.g., Merrifield or Wang resin) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Linker Attachment: Attach a linker molecule to the resin if not already present. This linker will be the point of attachment for the first monosaccharide.

-

First Monosaccharide Coupling:

-

Dissolve the first protected monosaccharide building block, activated as a glycosyl donor (e.g., a thioglycoside or a glycosyl phosphate), in a suitable solvent.

-

Add a promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides) to the resin, followed by the glycosyl donor.

-

Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., -20°C to room temperature).

-

Wash the resin extensively with solvents like DCM, methanol, and DMF to remove excess reagents.

-

-

Capping: To block any unreacted hydroxyl groups on the resin, treat with an acetylating agent like acetic anhydride (B1165640) and pyridine. Wash the resin again.

-

Deprotection: Selectively remove a protecting group on the coupled monosaccharide to expose a hydroxyl group for the next coupling reaction. For example, remove a fluorenylmethyloxycarbonyl (Fmoc) group with a solution of piperidine (B6355638) in DMF. Wash the resin thoroughly.

-

Second Monosaccharide Coupling: Repeat step 3 with the second protected monosaccharide building block.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third monosaccharide.

-

Cleavage from Resin: Once the desired oligosaccharide is assembled, cleave it from the solid support using a strong acid like trifluoroacetic acid (TFA).

-

Global Deprotection: Remove all remaining protecting groups from the oligosaccharide using appropriate chemical conditions (e.g., catalytic hydrogenation for benzyl (B1604629) ethers, sodium methoxide (B1231860) for acetyl esters).

-

Purification: Purify the final oligosaccharide using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).

Analysis by MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of oligosaccharides, providing information on their molecular weight and structure.[12][13]

Detailed Methodology for MALDI-TOF Analysis of N-Glycans

-

Sample Preparation (N-Glycan Release):

-

Denature the glycoprotein (B1211001) sample by heating.

-

Treat the denatured glycoprotein with Peptide-N-Glycosidase F (PNGase F) to cleave the N-glycans from the protein backbone.

-

Separate the released N-glycans from the protein and other contaminants using a C18 solid-phase extraction cartridge.

-

-

Derivatization (Optional but Recommended):

-

Permethylate the released N-glycans to improve ionization efficiency and stability. This involves reacting the glycans with methyl iodide in the presence of a strong base.

-

Purify the permethylated glycans using a C18 cartridge.

-

-

MALDI Plate Spotting (Dried-Droplet Method):

-

Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or super-DHB) in a solvent like acetonitrile (B52724)/water with 0.1% TFA.

-

Mix the purified glycan sample with the matrix solution in a 1:1 ratio.

-

Spot 1-2 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air dry completely at room temperature.

-

-

MALDI-TOF Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in positive reflectron mode.

-

Calibrate the instrument using a known glycan standard.

-

Analyze the resulting spectrum to determine the masses of the N-glycans present in the sample.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of oligosaccharides.[3][7]

Detailed Methodology for HPLC Analysis of Fructo-oligosaccharides (FOS)

-

Sample Preparation:

-

Extract FOS from the sample using hot water.

-

Precipitate proteins using acetonitrile and centrifuge to clarify the solution.

-

Filter the supernatant through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: An amino-propyl (NH2) column is commonly used for separating FOS.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 35°C) to ensure reproducible retention times.

-

Detector: A refractive index detector (RID) is most commonly used for underivatized oligosaccharides.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of FOS (e.g., 1-kestose, nystose, and 1F-fructofuranosylnystose).

-

Inject the standards and the sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of FOS in the sample by comparing its peak area to the calibration curve.

-

Oligosaccharide Microarrays

Oligosaccharide microarrays are a high-throughput tool for studying carbohydrate-protein interactions.[14][15]

Detailed Methodology for Oligosaccharide Microarray Fabrication and Screening

-

Surface Preparation:

-

Use glass slides coated with a functional surface (e.g., NHS-ester activated or nitrocellulose-coated) that allows for covalent or non-covalent immobilization of oligosaccharides.

-

-

Oligosaccharide Immobilization:

-

Prepare solutions of amine-functionalized oligosaccharides in a suitable printing buffer.

-

Use a robotic microarrayer to spot the oligosaccharide solutions onto the functionalized slide surface in a defined pattern.

-

Incubate the slides in a humid chamber to allow the immobilization reaction to proceed to completion.

-

-

Blocking:

-

Block any remaining active sites on the slide surface to prevent non-specific binding of proteins. This is typically done using a solution of bovine serum albumin (BSA) or ethanolamine.

-

-

Protein Binding Assay:

-

Incubate the microarray with a solution containing the fluorescently labeled protein of interest (e.g., a lectin or an antibody).

-

Wash the slide extensively to remove any unbound protein.

-

-

Scanning and Data Analysis:

-

Scan the microarray using a fluorescence scanner to detect the spots where the labeled protein has bound.

-

Use microarray analysis software to quantify the fluorescence intensity of each spot, which corresponds to the binding affinity of the protein for that specific oligosaccharide.

-

V. Signaling Pathways and Workflows

Visualizing the complex interactions and processes involving oligosaccharides is crucial for a deeper understanding of their roles in biomedical research.

Oligosaccharide Modulation of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. Certain oligosaccharides can modulate this pathway, often through interactions with Toll-like receptors (TLRs).[16][17][18]

Caption: Oligosaccharide modulation of the NF-κB signaling pathway via TLR4.

Workflow for Glycoconjugate Vaccine Production

The production of glycoconjugate vaccines is a multi-step process involving the preparation of both the oligosaccharide and the carrier protein, followed by their conjugation.[19][20][21][22]

Caption: General workflow for glycoconjugate vaccine production.

Workflow for Urinary Oligosaccharide Biomarker Discovery

Mass spectrometry-based analysis of urine samples is a common approach for the discovery of oligosaccharide biomarkers for various diseases.[4][23][24]

Caption: Workflow for urinary oligosaccharide biomarker discovery.

VI. Conclusion

Oligosaccharides represent a rich and largely untapped source of biomedical innovation. Their intricate structures encode a wealth of biological information, influencing everything from cellular communication to the progression of disease. As our understanding of glycobiology deepens and analytical and synthetic techniques become more sophisticated, the potential for oligosaccharide-based diagnostics, therapeutics, and vaccines will continue to expand. This guide provides a foundational understanding of the critical role of oligosaccharides in biomedical research and the key experimental approaches that are driving this exciting field forward.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new UHPLC-MS/MS method for the screening of urinary oligosaccharides expands the detection of storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligosaccharide microarrays for high-throughput detection and specificity assignments of carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Versatile High Resolution Oligosaccharide Microarrays for Plant Glycobiology and Cell Wall Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Understanding NF-κB signaling via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scholars.northwestern.edu [scholars.northwestern.edu]

- 22. Recent advances in the production of recombinant glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Introduction to carbohydrate chemistry and derivatives

An In-depth Technical Guide to Carbohydrate Chemistry and Derivatives for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrates and their derivatives are fundamental to a vast array of biological processes, acting as energy sources, structural scaffolds, and critical signaling molecules. Their inherent complexity and stereochemical diversity make them both a challenging and rewarding field of study, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of core carbohydrate chemistry, explores key reactions and their derivatives, and details their applications in modern therapeutics. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of complex pathways and workflows to serve as a practical resource for scientists in the field.

Core Concepts in Carbohydrate Chemistry

Carbohydrates are polyhydroxy aldehydes or ketones, or substances that yield these compounds upon hydrolysis. Their empirical formula is often (CH₂O)n.[1][2][3] They are broadly classified based on their size and structure.

Classification of Monosaccharides

Monosaccharides are the simplest carbohydrate units and are classified by two main characteristics:

-

Carbonyl Group: An aldose contains an aldehyde group, while a ketose contains a ketone group.[3][4][5]

-

Number of Carbon Atoms: They are named with a numerical prefix (e.g., triose for 3 carbons, pentose (B10789219) for 5 carbons, hexose (B10828440) for 6 carbons).[5]

These classifications can be combined, as in "aldohexose" (like glucose) or "ketohexose" (like fructose).[5]

Stereochemistry and Structure

The presence of multiple chiral centers in carbohydrates leads to a large number of stereoisomers.

-

Fischer Projections: A 2D representation where horizontal lines project out of the page and vertical lines project into the page. The D/L configuration is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group; D-sugars (OH on the right) are most common in nature.

-

Cyclic Structures (Haworth Projections): In solution, pentoses and hexoses cyclize to form stable five-membered (furanose) or six-membered (pyranose) rings. This cyclization creates a new chiral center at the former carbonyl carbon, known as the anomeric carbon .

-

Anomers: Stereoisomers that differ in configuration only at the anomeric carbon are called anomers. The anomeric hydroxyl group can be in the axial (α, "alpha") or equatorial (β, "beta") position.

The Glycosidic Bond

The linkage of a carbohydrate to another molecule is known as a glycosidic bond. This covalent bond is formed when the hydroxyl group of one monosaccharide reacts with the anomeric carbon of another, typically through a dehydration reaction.[6] The orientation of the bond (α or β) is critical and dictates the final three-dimensional structure and biological function of the resulting disaccharide or polysaccharide.[6] These bonds can be cleaved by hydrolysis with the addition of water.[6]

Key Reactions in Carbohydrate Chemistry

The synthesis of complex carbohydrates and their derivatives relies on a toolkit of fundamental organic reactions.

Fischer Glycosylation

Fischer glycosylation is the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst to form a glycoside.[7] This method is one of the simplest ways to prepare glycosides but often results in a mixture of anomers (α and β) and ring forms (furanosides and pyranosides).[7] Thermodynamic control (longer reaction times) typically favors the more stable pyranoside, with the α-anomer often being the major product due to the anomeric effect.[7]

| Substrate | Alcohol | Catalyst | Yield (%) | α:β Ratio | Reference |

| D-Glucose | Benzyl alcohol | Sulfamic Acid | 81 | 6:1 | |

| D-Glucose | Propargyl alcohol | H₂SO₄-Silica | 83 | 10:1 | [8] |

| D-Mannose | Propargyl alcohol | H₂SO₄-Silica | 75 | >20:1 | [8] |

| D-Galactose | Propargyl alcohol | H₂SO₄-Silica | 69 | 4:1 | [8] |

| N-Acetyl-D-glucosamine | Methanol (B129727) | Amberlite IRN 120 H⁺ | 74 (recrystallized) | - | [9] |

| D-Glucose | 2-Bromoethanol | H₂SO₄ | 79 | 11:1 | [8] |

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of glycosidic bond synthesis, involving the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver(I) oxide or silver carbonate.[6][10] A key feature of this reaction is the influence of the protecting group at the C2 position. A participating group (e.g., an acetyl group) can provide "anchimeric assistance," leading to the formation of a 1,2-trans glycosidic bond with high stereoselectivity.[10]

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield (%) | Reference |

| Per-benzoylated mannosyl bromide | Secondary Alcohol (3) | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | 99 | [11] |

| Per-benzoylated mannosyl bromide | Secondary 2-OH acceptor (5) | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | 98 | [11] |

| Per-benzoylated mannosyl bromide | Primary 6-OH acceptor (11) | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | 99 | [11] |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Ag₂O / Borinic Acid Ester | 90 | [12] |

| 2-(4-methoxybenzyl)cyclohexanol | Acetobromoglucose | Cadmium Carbonate | 50-60 (overall) | [10][13] |

Other Key Reactions

-

Oxidation: The aldehyde group of aldoses can be easily oxidized to a carboxylic acid, forming an aldonic acid. Stronger oxidizing agents can oxidize both the aldehyde and the terminal primary alcohol to form an aldaric acid.

-

Reduction: The carbonyl group of aldoses and ketoses can be reduced to a hydroxyl group using reagents like sodium borohydride, yielding sugar alcohols known as alditols.

-

Esterification and Etherification: The numerous hydroxyl groups on a carbohydrate can be converted to esters or ethers to protect them during synthesis or to modify the molecule's properties.

Experimental Protocols & Workflows

Protocol 1: Regioselective Koenigs-Knorr-Type Glycosylation

This protocol describes the synthesis of a disaccharide using a glycosyl bromide donor, an unprotected glycosyl acceptor, and a silver oxide promoter with a borinic acid ester catalyst.[12]

Materials:

-

Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Glycosyl Acceptor: Methyl α-L-fucopyranoside

-

Promoter: Silver(I) oxide (Ag₂O)

-

Catalyst: 2-Aminoethyl diphenylborinate

-

Solvent: Acetonitrile (anhydrous)

-

Work-up/Purification: Celite, Dichloromethane, Ethyl acetate (B1210297), Hexane (B92381), Silica (B1680970) gel

Procedure:

-

To a solution of methyl α-L-fucopyranoside (1.1 equiv), silver(I) oxide (1.0 equiv), and 2-aminoethyl diphenylborinate (10 mol%) in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) at room temperature.[12]

-

Stir the reaction mixture for approximately 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.[12]

-

Remove the solvent from the filtrate under reduced pressure.[12]

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure disaccharide product.[12]

Protocol 2: Analysis of Carbohydrates by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of carbohydrate reactions and assessing the purity of products.

Materials:

-

TLC Plate: Silica gel 60 F₂₅₄

-

Mobile Phase (Solvent System): A common system for polar carbohydrates is a mixture of n-Butanol, Acetic Acid, and Water (e.g., 4:1:1 v/v/v).

-

Visualization Reagent: Aniline-diphenylamine-phosphoric acid spray. Prepare by dissolving 4 g diphenylamine, 4 mL aniline, and 20 mL of 85% phosphoric acid in 200 mL of acetone.

Procedure:

-

Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent like methanol or water.

-

Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate. Allow the spot to dry completely.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate from the chamber and dry it completely. Spray the plate evenly with the visualization reagent.

-

Development: Heat the sprayed plate with a heat gun or in an oven (approx. 110-120°C) for 5-10 minutes until colored spots appear, indicating the presence of carbohydrates.

General Experimental Workflow for Glycoside Synthesis

The synthesis and isolation of a carbohydrate derivative follows a logical sequence of steps, from reaction setup to final characterization.

Carbohydrate Derivatives in Drug Development

The unique structures of carbohydrates make them ideal scaffolds for drug design. They play crucial roles in molecular recognition events, and modifying them can lead to potent therapeutic agents.

Aminoglycoside Antibiotics

Aminoglycosides are a class of potent, broad-spectrum antibiotics characterized by an amino-modified sugar structure.

-

Mechanism of Action: Aminoglycosides inhibit bacterial protein synthesis. After entering the bacterial cell, they bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit. This binding disrupts the ribosome's function, causing misreading of the mRNA codon and leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.

Neuraminidase Inhibitors (Anti-influenza Agents)

Neuraminidase is a critical enzyme on the surface of the influenza virus that allows newly formed virus particles to be released from an infected host cell. Inhibiting this enzyme is a key strategy for treating influenza.

-

Mechanism of Action: Neuraminidase inhibitors like Zanamivir (Relenza) and Oseltamivir (Tamiflu) are designed as mimics of sialic acid, the natural substrate for the neuraminidase enzyme.[6][12] They bind to the active site of neuraminidase, blocking its enzymatic activity.[12] This prevents the cleavage of sialic acid residues on the host cell surface, trapping the newly formed virions and preventing their release and the subsequent spread of the infection.[6]

-

Quantitative Data on Inhibitor Affinity: The binding affinity of these inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Inhibitor | Virus Subtype | Mean IC₅₀ (nM) | Reference |

| Zanamivir | Influenza A (H1N1) | 0.76 - 0.92 | [13] |

| Influenza A (H3N2) | 1.82 - 2.28 | [13] | |

| Influenza B | 2.28 - 4.19 | [13] | |

| Oseltamivir | Influenza A (H1N1) | 1.2 - 1.34 | [13] |

| Influenza A (H3N2) | 0.5 - 0.67 | [13] | |

| Influenza B | 8.8 - 13.0 | [13] |

Carbohydrate-Based Vaccines

Carbohydrates on the surfaces of bacteria, viruses, and cancer cells can act as antigens, eliciting an immune response. This has led to the development of carbohydrate-based vaccines. Often, these carbohydrate antigens are conjugated to a carrier protein to enhance their immunogenicity and induce a more robust and long-lasting T-cell dependent immune response.

Signaling Pathways Involving Carbohydrates

Carbohydrates are integral to cellular communication. Glycoproteins and glycolipids on the cell surface mediate cell-cell recognition, adhesion, and signaling.

Lectin-Mediated Signaling

Lectins are proteins that bind specifically to carbohydrates. This binding can initiate a variety of signaling cascades. One prominent example is the Lectin Pathway of the Complement System , a component of the innate immune system.

-

Recognition: Mannose-Binding Lectin (MBL), a protein produced by the liver, recognizes specific sugar patterns (like mannose) on the surface of pathogens such as bacteria and fungi.

-

Complex Formation: MBL forms a complex with MBL-Associated Serine Proteases (MASPs).

-

Cascade Activation: When MBL binds to a pathogen surface, the associated MASPs are activated.

-